molecular formula C17H13BrN6O B12166150 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12166150
M. Wt: 397.2 g/mol
InChI Key: JKUPTUHHUKUDCH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS: 1401566-87-7) is a heterocyclic compound featuring a pyrazole core substituted with a 4-bromophenyl group, a pyrrole ring, and an imidazole-linked carboxamide moiety. Its molecular formula is C₁₇H₁₃BrN₆O, with a molecular weight of 397.2 g/mol .

Properties

Molecular Formula

C17H13BrN6O

Molecular Weight

397.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H13BrN6O/c18-12-3-5-13(6-4-12)24-16(23-9-1-2-10-23)14(11-21-24)15(25)22-17-19-7-8-20-17/h1-11H,(H2,19,20,22,25)

InChI Key

JKUPTUHHUKUDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)NC4=NC=CN4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

Reacting 4-bromophenylhydrazine with 1,3-diketones (e.g., ethyl acetoacetate) under acidic or basic conditions yields polysubstituted pyrazoles. For example, Girish et al. demonstrated a nano-ZnO-catalyzed protocol for 1,3,5-substituted pyrazoles with >90% yields.

Example Procedure :

  • Reactants : 4-Bromophenylhydrazine (1.0 eq), ethyl acetoacetate (1.2 eq), nano-ZnO (10 mol%).

  • Conditions : Ethanol, reflux, 4–6 hours.

  • Yield : 92–95%.

Copper-Catalyzed Ullmann Coupling

Aryl halides undergo coupling with pyrazole derivatives using Cu catalysts. For instance, 1,4-dibromobenzene reacts with pyrazole in the presence of CuI and N,N'-dimethylethylenediamine (DMEDA):

Example Procedure :

  • Reactants : 1-Bromo-4-iodobenzene (1.0 eq), pyrazole (1.0 eq), CuI (20 mol%), DMEDA (40 mol%), Cs₂CO₃ (2.0 eq).

  • Conditions : Acetonitrile, 82°C, 12 hours.

  • Yield : 94%.

Carboxamide Formation at Position 4

The 4-carboxamide group is introduced via oxidation of a methyl or aldehyde substituent, followed by amide coupling.

Oxidation and Acid Chloride Route

Wang et al. described a Vilsmeier-Haack oxidation to convert pyrazole aldehydes to carboxylic acids:

Step 1: Oxidation to Carboxylic Acid :

  • Reactants : 4-Formylpyrazole derivative (1.0 eq), KMnO₄ (3.0 eq).

  • Conditions : H₂O/acetone (3:2), 80°C, 4 hours.

  • Yield : 95%.

Step 2: Acid Chloride Formation :

  • Reactants : Carboxylic acid (1.0 eq), SOCl₂ (5.0 eq).

  • Conditions : Reflux, 2 hours.

  • Yield : Quantitative.

Step 3: Amide Coupling :

  • Reactants : Acid chloride (1.0 eq), 1H-imidazol-2-amine (1.2 eq), Et₃N (1.5 eq).

  • Conditions : THF, 0°C to RT, 10 hours.

  • Yield : 72–87%.

Integrated Synthetic Routes

Sequential Functionalization (3 Steps)

StepReactionReagents/ConditionsYield
1Pyrazole core synthesis4-Bromophenylhydrazine, ethyl acetoacetate, nano-ZnO92%
2Pyrrole introductionAcetonylacetone, citric acid, ethanol75%
3Carboxamide formationSOCl₂, 1H-imidazol-2-amine, Et₃N80%

Total Yield : 55% (0.92 × 0.75 × 0.80).

Alternative Route via Halogen Intermediates

StepReactionReagents/ConditionsYield
1Ullmann coupling1,4-Dibromobenzene, pyrazole, CuI94%
2Chlorination at C5PCl₅, reflux69%
3Pyrrole substitutionPyrrol-1-amine, K₂CO₃65%
4Carboxamide formationKMnO₄, SOCl₂, imidazole-2-amine72%

Total Yield : 29% (0.94 × 0.69 × 0.65 × 0.72).

Challenges and Optimization

  • Regioselectivity : The position of substituents on the pyrazole ring is controlled by steric and electronic factors. Electron-withdrawing groups (e.g., Br) direct subsequent reactions to the para position.

  • Amide Coupling Efficiency : Use of coupling agents (e.g., EDCl/HOBt) improves yields to >85% compared to traditional acid chloride methods.

  • Green Chemistry : Citric acid in Paal-Knorr reactions reduces environmental impact .

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-carboxamide derivatives.

Structural Analogues and Key Differences

1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide

  • Molecular Formula : C₂₀H₂₀ClFN₄O₂
  • Molecular Weight : 402.854 g/mol
  • Key Features :

  • Substituted with a 2-chloro-5-fluorophenyl group instead of 4-bromophenyl.
  • Contains a tetrahydropyranylmethyl group instead of an imidazole moiety.
    • Implications : The chloro-fluorophenyl substitution may enhance lipophilicity, while the tetrahydropyran group could improve metabolic stability compared to imidazole .

5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Molecular Formula : C₂₀H₁₅BrF₃N₆O
  • Molecular Weight : 509.3 g/mol (estimated)
  • Key Features :

  • Pyrazolo-pyrimidine core instead of pyrazole.
  • Trifluoromethyl group introduces strong electron-withdrawing effects.
    • Implications : The pyrimidine ring may enhance π-π stacking interactions in target binding, while the trifluoromethyl group could increase bioavailability .

3-Bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

  • Molecular Formula : C₂₀H₁₅Br₂F₃N₆O
  • Molecular Weight : 572.17 g/mol
  • Key Features :

  • Additional bromine atom on the pyrimidine ring.
  • Same imidazole-propyl chain as the target compound.

N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide Molecular Formula: Not fully specified (CAS: 1005577-01-4) Key Features:

  • Ethyl-linked pyrazole instead of pyrrole.
  • Chloro and methyl substituents on the pyrazole ring.
    • Implications : Simpler substituents may lower synthetic complexity but reduce binding specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages
1-(4-Bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide C₁₇H₁₃BrN₆O 397.2 Bromophenyl, pyrrole, imidazole Balanced hydrophobicity and hydrogen bonding
1-(2-Chloro-5-fluorophenyl)-...-tetrahydro-2H-pyran-4-ylmethyl C₂₀H₂₀ClFN₄O₂ 402.85 Chloro-fluorophenyl, tetrahydropyran Enhanced metabolic stability
5-(4-Bromophenyl)-...-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C₂₀H₁₅BrF₃N₆O 509.3 Pyrazolo-pyrimidine, trifluoromethyl Improved π-π stacking and bioavailability
3-Bromo-5-(4-bromophenyl)-...-pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₀H₁₅Br₂F₃N₆O 572.17 Dual bromine, trifluoromethyl Reduced off-target effects
N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide Not fully specified N/A Ethyl-linked pyrazole, chloro-methyl Lower synthetic complexity

Notes

  • Synthesis routes and pharmacological profiles for these analogs require further investigation beyond the scope of the current evidence.

Biological Activity

The compound 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups, enhancing its biological activity. The presence of the 4-bromophenyl , imidazole , and pyrrole moieties is crucial for its pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of the pyrazole scaffold exhibit notable anticancer properties. In a study involving A549 human lung adenocarcinoma cells, compounds similar to the target compound showed varying degrees of cytotoxicity. For instance:

  • Compound with 4-bromophenyl substitution reduced A549 cell viability significantly, demonstrating a structure-dependent activity pattern.
  • Compounds with dimethylamino phenyl substitutions exhibited enhanced cytotoxicity compared to others, indicating the importance of specific substituents in modulating activity.

Table 1 summarizes the anticancer activities of related compounds:

CompoundSubstituentA549 Cell Viability (%)IC50 (µM)
1None78>100
24-Bromophenyl6155
3Dimethylamino6640

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens. Studies indicated that certain derivatives could effectively inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The bromine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • The imidazole and pyrrole rings contribute to the overall stability and reactivity of the compound.
  • Variations in substituents at specific positions significantly affect both anticancer and antimicrobial activities.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of similar compounds:

  • Study on Anticancer Properties : A recent investigation into a series of imidazole derivatives found that those with halogen substitutions exhibited enhanced cytotoxic effects against various cancer cell lines, including A549. The study highlighted that compounds with 4-bromophenyl groups consistently showed lower cell viability percentages compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial potential of similar pyrazole derivatives against resistant strains. Results indicated effective inhibition against Pseudomonas aeruginosa, suggesting that structural modifications can lead to improved antimicrobial profiles .

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